molecular formula C14H9ClN4O4 B14570668 1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide CAS No. 61620-84-6

1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B14570668
CAS No.: 61620-84-6
M. Wt: 332.70 g/mol
InChI Key: JVKFVKLZEYYRQD-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the 3-chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 3-chlorophenyl group, often using a halogenation reaction.

    Attachment of the 5-nitrofuran-2-yl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the carboxamide group: This step involves the conversion of a carboxylic acid or ester group to a carboxamide group, typically using an amination reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrofuran group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitrofuran group can be reduced to an amine or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the nitrofuran group could yield nitroso derivatives, while reduction could yield amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving pyrazole derivatives.

    Medicine: As a potential therapeutic agent for treating diseases, particularly those involving inflammation or cancer.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The specific pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-methylamine: Similar structure but with a methylamine group instead of a carboxamide group.

Uniqueness

1-(3-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific applications in research and industry.

Properties

CAS No.

61620-84-6

Molecular Formula

C14H9ClN4O4

Molecular Weight

332.70 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(5-nitrofuran-2-yl)pyrazole-4-carboxamide

InChI

InChI=1S/C14H9ClN4O4/c15-8-2-1-3-9(6-8)18-7-10(14(16)20)13(17-18)11-4-5-12(23-11)19(21)22/h1-7H,(H2,16,20)

InChI Key

JVKFVKLZEYYRQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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